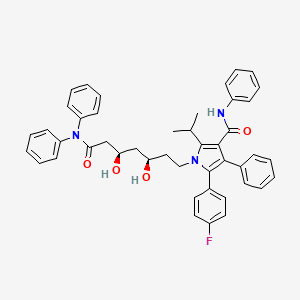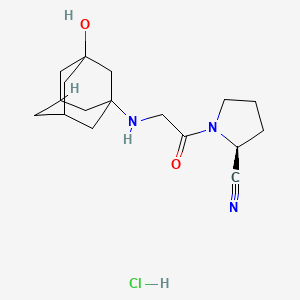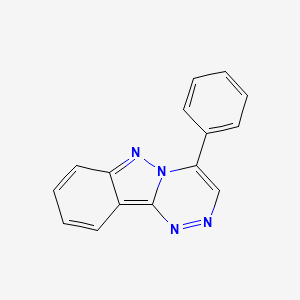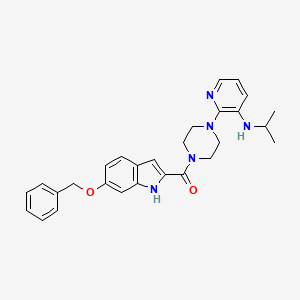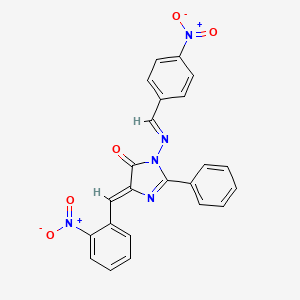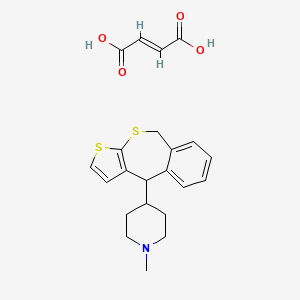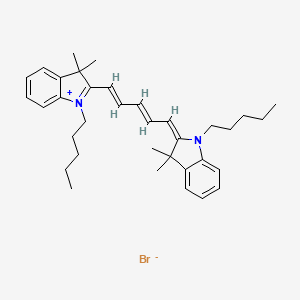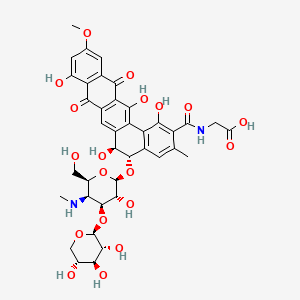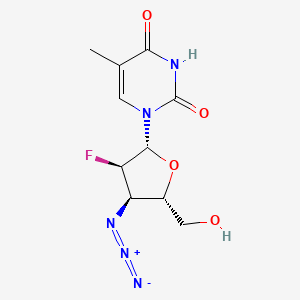
3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZdd-2’-F-methyl-U is a synthetic nucleoside analogue that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is structurally similar to naturally occurring nucleosides but features modifications that enhance its stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZdd-2’-F-methyl-U typically involves multiple steps, starting with the preparation of the nucleoside base and subsequent modifications to introduce the fluorine and methyl groups. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of AZdd-2’-F-methyl-U involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often includes:
Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and reagent concentrations to maximize yield.
Purification Techniques: Utilizing chromatography and crystallization methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
AZdd-2’-F-methyl-U undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
AZdd-2’-F-methyl-U has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its ability to interfere with viral replication.
Medicine: Investigated for its potential use in cancer therapy as it can incorporate into DNA and disrupt cell division.
Industry: Utilized in the development of diagnostic tools and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of AZdd-2’-F-methyl-U involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of these processes. This disruption can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): Another nucleoside analogue used in antiviral therapy.
Fluorouracil (5-FU): A fluorinated pyrimidine analogue used in cancer treatment.
Gemcitabine: A nucleoside analogue used in chemotherapy.
Uniqueness
AZdd-2’-F-methyl-U is unique due to its specific modifications, which enhance its stability and efficacy compared to other nucleoside analogues. Its fluorine and methyl groups provide increased resistance to enzymatic degradation and improved incorporation into nucleic acids.
Properties
CAS No. |
127840-94-2 |
|---|---|
Molecular Formula |
C10H12FN5O4 |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
AVYGFRQPURLSLQ-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



